Tert-butyl 4-(methylamino)piperidine-4-carboxylate
Description
Structural Classification within Nitrogen-Containing Heterocyclic Systems
The compound is classified as a nitrogen-containing heterocyclic system, built upon a piperidine (B6355638) scaffold. Piperidines are saturated six-membered rings containing one nitrogen atom. The structure of tert-butyl 4-(methylamino)piperidine-4-carboxylate is distinguished by key functional groups attached to this core.
At the 1-position of the piperidine ring, a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom. The Boc group is a widely used protecting group in organic synthesis, which prevents the secondary amine in the ring from undergoing unwanted reactions while allowing for transformations elsewhere in the molecule. At the 4-position, the ring is substituted with a methylamino group (-NHCH₃), a secondary amine that provides a reactive site for further chemical modifications.
| Structural Component | Description | Significance |
| Piperidine Ring | A saturated six-membered heterocycle containing one nitrogen atom. | Provides a rigid and stable scaffold, a common feature in many pharmaceutical agents. |
| Tert-butoxycarbonyl (Boc) Group | An amine protecting group attached at the N-1 position. | Enhances solubility and stability during synthesis and allows for controlled, site-selective reactions. |
| Methylamino Group | A secondary amine (-NHCH₃) substituent at the C-4 position. | Acts as a key functional handle for introducing further molecular complexity and for interacting with biological targets. |
| Carboxylate Group | An ester functional group integral to the Boc protecting group. | Influences the electronic properties and reactivity of the N-1 position. |
Contextual Significance as a Versatile Synthetic Intermediate in Organic Synthesis
The unique structural arrangement of this compound makes it a highly versatile intermediate in organic synthesis. Its utility stems from the orthogonal nature of its functional groups. The Boc-protected nitrogen at the 1-position is relatively unreactive under many conditions, allowing chemists to selectively functionalize the methylamino group at the 4-position through reactions such as acylation, alkylation, and reductive amination.
The Boc group itself can be removed under acidic conditions, revealing the piperidine ring's secondary amine for subsequent reactions. google.com This two-tiered reactivity allows for the sequential construction of complex molecules in a controlled manner. This compound serves as a crucial building block for creating more elaborate molecular architectures, particularly in the synthesis of complex organic molecules and pharmacologically active compounds.
Overview of its Emergence as a Key Building Block in Medicinal Chemistry Research
In medicinal chemistry, the piperidine motif is a privileged scaffold due to its prevalence in numerous approved drugs and natural products. This compound has emerged as a key building block in this area because it allows for the systematic exploration of structure-activity relationships (SAR). The ability to modify the molecule at the 4-position enables researchers to fine-tune the pharmacological properties of a lead compound.
This intermediate has proven particularly valuable in the development of kinase inhibitors, a major class of cancer therapeutics. researchgate.netresearchgate.net For instance, related piperidine-based intermediates are crucial for the synthesis of drugs like Ibrutinib and Vandetanib, which target specific kinases involved in cancer cell proliferation. researchgate.netresearchgate.net The piperidine core helps to correctly orient the pharmacophoric elements for optimal binding to the target enzyme.
Furthermore, its structure is relevant in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), such as opioid receptors. nih.gov The development of new opioid receptor modulators is an active area of research aimed at creating analgesics with improved profiles. rsc.org The rigid piperidine scaffold combined with the functionalizable amine makes this compound an attractive starting point for designing ligands that can selectively interact with receptor subtypes. nih.govebi.ac.uk
| Application Area | Significance of the Intermediate | Examples of Therapeutic Targets |
| Kinase Inhibitors | Provides a core scaffold for building molecules that target the ATP-binding site of kinases. acs.org | Bruton's tyrosine kinase (BTK) (Ibrutinib), VEGFR/EGFR (Vandetanib) researchgate.netresearchgate.net |
| CNS Agents | The piperidine structure is a common feature in drugs targeting the central nervous system. | Opioid Receptors, other GPCRs nih.gov |
| Enzyme Modulators | The amine functionality can be used to form key hydrogen bonds and electrostatic interactions with enzyme active sites. | Various enzymes targeted in drug discovery programs. |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)5-7-13-8-6-11/h12-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKFJFOTVKFVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways to Access the Piperidine (B6355638) Core
The piperidine ring is a prevalent structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into those that form the ring from acyclic precursors and those that functionalize a pre-existing ring.
The synthesis of the piperidine core can be achieved through various cyclization strategies. One common approach involves the hydrogenation of corresponding pyridine (B92270) derivatives. This fundamental process plays a key role in modern organic synthesis and can be accomplished using heterogeneous catalysts like Palladium on carbon (Pd/C) or platinum dioxide (PtO₂).
Another major strategy is the cyclization of acyclic precursors. For instance, methods like intramolecular reductive amination of dicarbonyl compounds are effective for forming the piperidine skeleton. In this approach, a precursor molecule containing appropriately spaced aldehyde or ketone functionalities and an amine source can be cyclized in a single step. One-pot reactions that integrate amide activation, imine reduction, and intramolecular nucleophilic substitution also provide a facile route to piperidine structures. wikipedia.org
To synthesize the target compound, it is crucial to introduce both a carboxylate and an amino group at the C4 position of the piperidine ring. The starting material for such syntheses is often a 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). This commercially available ketone provides a reactive site for introducing the desired C4 substituents.
Two classical methods for achieving this transformation are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis : This method involves a three-component reaction between a ketone (N-Boc-4-piperidone), ammonia, and cyanide (e.g., KCN). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction forms an α-aminonitrile intermediate (tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate). Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 4-amino-4-carboxylic acid precursor. wikipedia.orgmasterorganicchemistry.com
Bucherer-Bergs Reaction : This reaction provides a pathway to a hydantoin intermediate by reacting a ketone with potassium cyanide and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org Starting with N-Boc-4-piperidone, this one-pot reaction yields the corresponding piperidine-4-spiro-5'-hydantoin. orgsyn.org This stable, crystalline intermediate can then be hydrolyzed under basic conditions (e.g., with potassium hydroxide) to afford the 4-amino-4-carboxylic acid precursor, tert-butyl 4-aminopiperidine-4-carboxylate. orgsyn.org
The following table summarizes a typical reaction sequence starting from N-Boc-4-piperidone to obtain the key 4-amino-4-carboxylic acid intermediate via the Bucherer-Bergs reaction.
| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1 | N-Boc-4-piperidone | KCN, (NH₄)₂CO₃ | N-Boc-piperidine-4-spiro-5'-hydantoin | Aqueous methanol, room temperature, 48h |
| 2 | N-Boc-piperidine-4-spiro-5'-hydantoin | KOH, then acid workup | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Aqueous THF, 4h, followed by acidification |
Approaches for Incorporating the Methylamino Functionality
Once the 4-amino-4-carboxylate scaffold is established, the final step is the introduction of the methyl group onto the C4-amino functionality. This can be accomplished through several methods.
Direct C-H amination strategies represent an advanced approach to forming C-N bonds by functionalizing an existing C-H bond. While powerful, applying this method for the direct installation of a methylamino group at the C4 position of a pre-functionalized piperidine-4-carboxylate is less common than other classical methods. Such a transformation would require highly specific catalysts and directing groups to achieve the desired regioselectivity and avoid reactions at other positions on the ring.
Reductive amination is a highly versatile and widely used method for forming amines. organic-chemistry.orgresearchgate.net This reaction can be envisioned as a pathway to the target molecule by starting with a ketone precursor, specifically a tert-butyl 4-oxopiperidine-4-carboxylate derivative.
In this hypothetical pathway, the ketone would be reacted with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and mild reaction conditions. organic-chemistry.org
| Starting Material | Reagents | Product | General Conditions |
|---|---|---|---|
| tert-Butyl 4-oxopiperidine-4-carboxylate (hypothetical precursor) | 1. Methylamine (CH₃NH₂) 2. Sodium triacetoxyborohydride (NaBH(OAc)₃) | Tert-butyl 4-(methylamino)piperidine-4-carboxylate | Reaction in a solvent like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) at room temperature. |
A more common and straightforward approach involves the derivatization of a primary amino group that has been installed at the C4 position. Starting with the tert-butyl 4-aminopiperidine-4-carboxylate obtained from the Strecker or Bucherer-Bergs synthesis, the primary amine can be converted to the target methylamino group via N-methylation.
This can be achieved through several methods:
Reductive Amination with Formaldehyde (B43269) : The primary amine can be treated with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or formic acid in the Eschweiler-Clarke reaction) to yield the N,N-dimethylated product. Careful control of stoichiometry is required to favor mono-methylation.
Direct Alkylation : The primary amine can be alkylated using a methylating agent like methyl iodide or dimethyl sulfate. This method can lead to over-alkylation, producing quaternary ammonium salts, so reaction conditions must be carefully controlled, often by using a large excess of the amine or by performing the reaction in a stepwise manner with protecting groups.
Acylation followed by Reduction : The primary amine can first be acylated (e.g., formylated to create an N-formyl group) and then reduced with a reagent like lithium aluminum hydride (LiAlH₄) to yield the mono-methylated amine.
Another pathway involves the Hofmann rearrangement of a primary amide. wikipedia.orgslideshare.netthermofisher.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. For instance, 1-Boc-piperidine-4-carboxamide can undergo a Hofmann rearrangement using reagents like bromine and sodium hydroxide (B78521) to yield 1-Boc-4-aminopiperidine. google.com This 4-aminopiperidine could then serve as a precursor for introducing the carboxylate and subsequently the methylamino group.
Carboxylate Ester Formation and Protection/Deprotection Strategies
The formation of the tert-butyl ester and the protection of the piperidine nitrogen are crucial steps in the synthesis of the target molecule. These steps are often intertwined and require careful selection of reagents and conditions to ensure high yields and purity.
Esterification Methodologies
The introduction of the tert-butyl ester group can be achieved through several methods. A common approach involves the reaction of the corresponding carboxylic acid with a tert-butylating agent. For instance, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be reacted with agents like N,N'-diisopropyl-O-tert-butylisourea or by using tert-butanol (B103910) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Another strategy involves the direct esterification of a piperidine-4-carboxylic acid derivative. For example, piperidine-4-carboxylic acid can be converted to its methyl ester, followed by protection of the nitrogen and subsequent transesterification to the tert-butyl ester, although this is a less direct route. chemicalbook.com
| Esterification Method | Reagents | Key Features |
| Acid-catalyzed esterification | tert-butanol, sulfuric acid | Requires strong acid and may not be suitable for sensitive substrates. |
| DCC/DMAP coupling | tert-butanol, DCC, DMAP | Mild conditions, but can be complicated by the formation of dicyclohexylurea byproduct. |
| Steglich esterification | tert-butanol, EDCI, DMAP | Similar to DCC coupling but with a more water-soluble carbodiimide, simplifying purification. organic-chemistry.org |
| Transesterification | Sodium tert-butoxide, methyl ester | Can be effective but may require harsh conditions to drive the equilibrium. |
Application and Removal of Tert-butyl Protecting Groups (e.g., Boc group on piperidine nitrogen)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Application of the Boc Group: The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a solvent like dichloromethane (B109758) or tetrahydrofuran. chemicalbook.comorgsyn.org This reaction is generally high-yielding and proceeds under mild conditions.
Removal of the Boc Group: The deprotection of the Boc group is most commonly achieved by treatment with strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose, leading to the formation of the corresponding ammonium salt. peptide.com Other acidic conditions, such as hydrochloric acid in an organic solvent like dioxane or methanol, are also effective. jgtps.com In some cases, milder methods are sought to avoid side reactions with other acid-sensitive functional groups. Thermal deprotection has also been explored as a selective method. acs.org
| Deprotection Reagent | Solvent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | Standard and efficient method. peptide.com |
| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature | Generates the hydrochloride salt. |
| Formic acid | - | Room temperature | A milder acidic condition. |
| Thermal | High-boiling solvent (e.g., TFE) | Elevated temperatures | Can offer selectivity over other protecting groups. acs.org |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to synthesize chiral analogues of this compound is of significant interest for the preparation of enantiomerically pure pharmaceuticals.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to introduce chirality into the molecule from the outset. One approach involves the use of chiral auxiliaries. For example, a chiral amine can be used to form a chiral enamine from a β-keto ester precursor, which can then be diastereoselectively reduced and cyclized to form the chiral piperidine ring. wisc.edu Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation of a pyridine precursor or an asymmetric [4+2] annulation of imines with allenes. acs.orgresearchgate.netnih.gov These methods can provide access to highly enantioenriched piperidine derivatives. researchgate.net A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, highlighting the application of a three-component cascade coupling with a chiral nitro diester. nih.gov
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches are often employed when one stereocenter is already present in the molecule, and the goal is to control the stereochemistry of a newly formed center. For instance, the reduction of a 4-oxopiperidine derivative can be influenced by the existing substituents on the ring, leading to a preferential formation of one diastereomer. nih.gov Diastereoselective epoxidation and regioselective ring-opening methods have been developed for the synthesis of densely substituted, oxygenated piperidines from tetrahydropyridines. acs.org
Enantioselective methods often rely on chiral catalysts or reagents to differentiate between two enantiotopic faces of a prochiral substrate. For example, enantioselective protonation of a prochiral enolate can establish a stereocenter. Chiral phosphine catalysts have been shown to be effective in the enantioselective [4+2] annulation of imines with allenes to furnish an array of functionalized piperidine derivatives with good stereoselectivity. acs.org The enantioselective synthesis of 3,3-disubstituted piperidine derivatives has been achieved through the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. acs.org
| Stereoselective Approach | Key Strategy | Example |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts | Hydrogenation of substituted pyridinium salts. researchgate.netrsc.org |
| Chiral Auxiliary | Diastereoselective reactions | Use of phenylglycinol-derived lactams. acs.orgresearchgate.net |
| Asymmetric Annulation | Chiral phosphine catalysts | [4+2] cyclization of imines and allenes. acs.orgnih.gov |
| Diastereoselective Reduction | Substrate control | Reduction of substituted 4-piperidones. nih.gov |
| Kinetic Resolution | Enzymatic or chemical resolution | Separation of racemic mixtures. |
Development of Novel and Green Synthetic Protocols
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of piperidine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.
Novel synthetic routes are continuously being explored to improve efficiency and reduce the number of synthetic steps. This includes the development of one-pot reactions and tandem catalysis. For example, a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been reported. nih.gov The use of boronyl radical-catalyzed (4+2) cycloaddition presents a metal-free approach to polysubstituted piperidines. nih.gov
Green chemistry principles are being applied to piperidine synthesis by exploring reactions in aqueous media, using biodegradable catalysts, and minimizing waste generation. nih.govunibo.it For instance, the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex represents an efficient method for synthesizing cyclic amines. organic-chemistry.org The synthesis of piperidines from the bio-based platform chemical furfural using a surface single-atom alloy catalyst is a notable example of a sustainable approach. nih.gov The development of catalytic systems that can be recycled without loss of activity is also a key area of research. ajchem-a.com
Catalytic Methods in Piperidine Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of complex piperidine structures. Transition metal catalysts, in particular, have been instrumental in developing novel synthetic routes.
Transition Metal Catalysis: In the synthesis of complex heterocyclic systems related to piperidines, such as 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, catalysts based on iridium (Ir), rhodium (Rh), or ruthenium (Ru) have been utilized. googleapis.com These metals can facilitate key bond-forming reactions, such as the cyclization of ylide intermediates. googleapis.comgoogle.com For instance, rhodium catalysts have been noted for their ability to transform lactone-derived β-ketosulfoxonium ylides into β-oxonitrogen heterocycles. google.com
Catalytic Hydrogenation: A fundamental step in the synthesis of the target compound is often reductive amination. This process typically involves the reaction of a ketone precursor, such as tert-butyl 4-oxopiperidine-1-carboxylate, with methylamine, followed by a reduction step. This reduction is commonly achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium or platinum.
Sustainable Reaction Conditions and Solvent Systems
The principles of green chemistry are increasingly influencing synthetic route design, with a focus on minimizing environmental impact. This includes the selection of safer solvents, reducing energy consumption, and improving reaction efficiency.
In the context of synthesizing piperidine derivatives, efforts have been made to enhance sustainability. One patented process highlights an improvement achieved by replacing an iridium-catalyzed reaction with an intermediate that could be sourced via biocatalysis, thereby avoiding a heavy metal-catalyzed step. google.com
The choice of solvent is critical for sustainable synthesis. While chlorinated solvents like dichloromethane (DCM) are effective, their environmental and health profiles have led to the exploration of alternatives. google.comnih.gov Patented procedures for related compounds show the use of a wide array of organic solvents, including those with better environmental profiles like ethyl acetate and 2-methyl-THF, alongside more traditional solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. google.com Reaction temperatures in these processes can range from 0°C to 100°C, indicating that optimization to reduce energy input is a key consideration in process development. google.com
Patent Landscape of Synthetic Procedures for the Compound and Related Structures
The patent literature provides significant insight into the commercially relevant methods for producing this compound and its structural analogs. The compound is cited in at least eight patents, underscoring its importance as a building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients. nih.gov
Analysis of Patented Preparative Methods
An analysis of patents reveals various strategies for the preparation and elaboration of the piperidine-4-carboxylate scaffold. These methods often focus on the synthesis of intermediates for inhibitors of biological targets like β-lactamase and protein kinases. google.comgoogle.com
The following interactive table summarizes key aspects of synthetic methods found in the patent literature for related piperidine structures.
| Patent / Publication | Starting Material Example | Key Reagents / Catalysts | Solvents | Transformation Description |
| WO2014200786A1 google.com | Lactone of Formula (II) | Azacycloalkylamine, Sulfonyl halide, Tertiary amine base | THF, Acetonitrile, DMF, NMP, Ethyl Acetate | Multi-step synthesis of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates. |
| US10059714B2 google.com | Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine | Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) | N-Boc protection of a piperidine derivative. |
| EP 3 008 069 B1 googleapis.com | Ketosulfoxonium ylide intermediate | Ir, Rh, or Ru catalyst | Not specified | Cyclization to form a 5-oxo-piperidine-2-carboxamide derivative. |
| US 9,492,453 B2 googleapis.com | Ethyl 4-(aminomethyl)piperidine-4-carboxylate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, N-Ethyldiisopropylamine | Dioxane, Dimethylacetamide (DMA) | N-arylation of the piperidine ring. |
Assessment of Scalability and Industrial Applicability
The industrial applicability of a synthetic route depends on its safety, cost-effectiveness, robustness, and scalability. The patented methods for preparing piperidine-4-carboxylate derivatives often exhibit features amenable to large-scale production.
High Yields: Several patented steps report high product yields, such as 98% for a Boc-protection step and over 95% for an N-arylation, which are crucial for economic viability on an industrial scale. google.comgoogle.com
Common Solvents and Reagents: The use of standard industrial solvents like THF, ethyl acetate, and acetonitrile, along with common reagents, facilitates the transfer of these processes from the laboratory to a manufacturing plant. google.com
Purification Methods: The patents describe purification techniques that are standard in industrial settings, including crystallization and ion exchange chromatography, ensuring the final product meets high purity standards. google.comgoogleapis.com
However, challenges to scalability remain. The use of expensive and toxic heavy metal catalysts like iridium and rhodium can be problematic due to cost, the need for specialized equipment, and stringent requirements for removing metal residues from the final product. googleapis.com This limitation drives the development of more sustainable and economically favorable alternatives, such as biocatalysis or catalysis with more abundant and less toxic metals. google.com The wide range of reaction conditions reported also suggests that significant process optimization is required to ensure safety and efficiency at an industrial scale. google.com
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Piperidine (B6355638) Ring System
The piperidine ring contains two key sites of reactivity: the ring nitrogen and the carbon atoms of the ring itself.
The nitrogen atom within the piperidine ring is a secondary amine, making it nucleophilic and susceptible to reactions with electrophiles. ambeed.com However, its reactivity is often sterically hindered by the ring structure, and electronically deactivated by the adjacent tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines. fishersci.co.uk
Alkylation and acylation reactions, common for secondary amines, can occur at this position. For instance, under appropriate conditions, the piperidine nitrogen can be alkylated with alkyl halides or subjected to reductive amination. Similarly, acylation with acyl chlorides or anhydrides can yield the corresponding N-acylpiperidine derivatives. The selection of reagents and reaction conditions is crucial to achieve selectivity between the two secondary amine groups present in the molecule.
Interactive Table: Representative Reactions at the Piperidine Nitrogen
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylpiperidine |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acylpiperidine (Amide) |
Direct functionalization of the carbon atoms of a saturated heterocyclic ring like piperidine is generally challenging. Such transformations typically require harsh conditions or the presence of activating groups, which are absent in this molecule. Metabolic studies on other piperidine-containing compounds have shown that oxidation can occur, leading to the formation of oxo-derivatives or ring cleavage, but these are typically biochemical transformations rather than standard synthetic methodologies. nih.gov Synthetic strategies for functionalizing the piperidine ring usually involve starting with a pre-functionalized ring rather than modifying an existing saturated one. nih.gov
Reactivity of the Methylamino Functional Group
The exocyclic methylamino group is a key site for molecular elaboration due to its nucleophilic character and greater steric accessibility compared to the ring nitrogen.
The methylamino group readily participates in nucleophilic substitution and addition reactions. Its reactivity is central to the use of tert-butyl 4-(methylamino)piperidine-4-carboxylate as a scaffold in medicinal chemistry. For example, alkylation with electrophiles like benzyl (B1604629) bromide proceeds efficiently at this position to yield N-benzyl-N-methylamino derivatives. This reactivity allows for the straightforward introduction of a wide variety of substituents.
One of the most significant applications of this compound involves the formation of amide and urea (B33335) linkages, which are prevalent in biologically active molecules. luxembourg-bio.com
Amide Formation: The methylamino group can be coupled with carboxylic acids to form amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Urea Formation: The synthesis of urea derivatives is readily achieved by reacting the methylamino group with isocyanates or carbamoyl (B1232498) chlorides. nih.gov This reaction is often rapid and high-yielding, providing a reliable method for constructing N,N'-substituted ureas. The reaction with phosgene (B1210022) or its equivalents can also be employed. nih.gov
Interactive Table: Synthesis of Amides and Ureas
| Linkage Type | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Amide | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., HATU, DCC), Base, Solvent | Tert-butyl 4-(N-methylacetamido)piperidine-4-carboxylate derivative |
| Urea | Isocyanate (R-NCO) | Solvent (e.g., THF, CH₂Cl₂) | Tert-butyl 4-(3-alkyl-1-methylureido)piperidine-4-carboxylate derivative |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | Tert-butyl 4-(N-methylsulfonamido)piperidine-4-carboxylate derivative |
Transformations of the Carboxylate Ester
The tert-butyl ester group primarily serves as a protecting group for the carboxylic acid. thieme.de Its removal is a common transformation that unmasks the carboxylic acid for further reactions.
The standard method for deprotection of a tert-butyl ester is through acidolysis. stackexchange.com Treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (CH₂Cl₂), efficiently cleaves the ester. fishersci.co.ukstackexchange.com The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then deprotonated to form isobutylene (B52900) gas. stackexchange.com This method is widely used due to its mild conditions and the volatile nature of the byproducts. fishersci.co.uk Alternative reagents like aqueous phosphoric acid have also been shown to be effective for this transformation. organic-chemistry.org
While less common, it is also possible to convert the tert-butyl ester directly into other functional groups. For instance, reaction with reagents like thionyl chloride can transform the ester into an acid chloride, which can then be used to form amides or other esters. organic-chemistry.org
Interactive Table: Reactions of the Tert-butyl Ester
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Deprotection (Acidolysis) | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 4-(Methylamino)piperidine-4-carboxylic acid |
| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Room Temperature | Piperidine-4-carbonyl chloride derivative |
Hydrolysis and Transesterification Reactions
Hydrolysis
The hydrolysis of the tert-butyl ester group in piperidine-4-carboxylate derivatives is a fundamental transformation, yielding the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base, with the mechanism differing significantly between the two conditions.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is characteristic of esters with tertiary alcohols like tert-butanol (B103910). oup.comucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the resulting tert-butyl carbocation, the reaction proceeds through the cleavage of the alkyl-oxygen bond. acsgcipr.orgchemistrysteps.com This generates the carboxylic acid and a tert-butyl cation, which is subsequently neutralized by a nucleophile (e.g., water) to form tert-butanol or eliminated to form isobutylene. acsgcipr.orgyoutube.com A wide array of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), can be employed for this transformation. acsgcipr.org
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), hydrolysis occurs through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comorganic-chemistry.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequently, the tetrahedral intermediate collapses, eliminating the tert-butoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion and making it effectively irreversible. ucoz.comchemistrysteps.com A study on a similar compound, 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid, demonstrated effective hydrolysis using 2.0M potassium hydroxide in a biphasic mixture with tetrahydrofuran (B95107) (THF) at room temperature. orgsyn.org
Table 1: Comparison of Hydrolysis Mechanisms for Tert-butyl Esters
| Condition | Mechanism Type | Key Steps | Rate-Determining Step | Products |
|---|---|---|---|---|
| Acidic (e.g., HCl, TFA) | AAL1 | 1. Protonation of carbonyl oxygen. 2. Unimolecular cleavage of alkyl-oxygen bond. 3. Formation of tert-butyl carbocation. | Formation of the tert-butyl carbocation. | Carboxylic acid + Tert-butanol/Isobutylene |
| Basic (e.g., KOH, NaOH) | BAC2 | 1. Nucleophilic attack by OH- on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of tert-butoxide. 4. Deprotonation of carboxylic acid. | Nucleophilic attack of the hydroxide ion. | Carboxylate salt + Tert-butanol |
Transesterification
Transesterification, the conversion of one ester to another, is less common for tert-butyl esters under standard conditions due to steric hindrance. However, it can be achieved. Acid-catalyzed transesterification would follow a similar AAL1 pathway, where the intermediate tert-butyl cation is trapped by a different alcohol. Base-catalyzed transesterification is generally not feasible as it would require an alkoxide to act as a nucleophile, which is a reversible process and often not thermodynamically favorable against the stable tert-butyl ester.
Conversion to Other Carbonyl Derivatives
The tert-butyl ester functionality can be converted directly into other carbonyl derivatives, such as acid chlorides and amides, often bypassing the isolation of the intermediate carboxylic acid.
Conversion to Acid Chlorides : A highly selective method for converting tert-butyl esters to acid chlorides involves the use of thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This reaction proceeds efficiently at room temperature and demonstrates remarkable chemoselectivity, leaving other ester types like methyl, ethyl, and benzyl esters unreacted. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the reaction is acid-promoted, with HCl, generated in situ or added, playing a key role. organic-chemistry.org The reaction likely proceeds via the formation of the stable tert-butyl cation. chemistrysteps.com Another approach utilizes α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst to generate the acid chloride in situ, which can then be reacted with amines or alcohols. organic-chemistry.orgresearchgate.net
Conversion to Amides : The conversion to amides can be performed sequentially after the formation of the acid chloride. The in-situ-generated acid chloride can be treated with a primary or secondary amine to yield the corresponding amide. Alternatively, direct amidation methods exist, although they are less common for tert-butyl esters compared to simpler alkyl esters. The high stability of the ester requires activated conditions for direct aminolysis.
Table 2: Summary of Conversions to Carbonyl Derivatives
| Target Derivative | Reagent(s) | Key Features | Reference |
|---|---|---|---|
| Acid Chloride | SOCl₂ | High selectivity for tert-butyl esters; proceeds at room temperature. | organic-chemistry.orgnih.gov |
| Acid Chloride (in situ) | α,α-dichlorodiphenylmethane, SnCl₂ | Generates acid chloride in situ for subsequent reactions. | organic-chemistry.orgresearchgate.net |
| Amide | 1. SOCl₂ 2. Amine (R₂NH) | Two-step, one-pot process via an acid chloride intermediate. | researchgate.net |
Investigating Reaction Selectivity and Mechanism
Studies on Regioselectivity and Chemoselectivity
The presence of multiple reactive sites in this compound—namely the tert-butyl ester and the N-Boc protected amine—makes selectivity a critical aspect of its chemistry.
Regioselectivity : This concept is not highly pertinent to the core transformations of the specified functional groups, as reactions typically occur at the ester or the Boc-group rather than on the piperidine ring itself, unless under conditions designed for ring modification, which falls outside the scope of this discussion.
Chemoselectivity : Significant research has focused on the selective transformation of tert-butyl esters in the presence of other sensitive functionalities.
Ester vs. Boc-Group : The tert-butyl ester and the N-Boc group exhibit similar lability under strongly acidic conditions (e.g., neat TFA), often leading to simultaneous deprotection. However, selective cleavage is achievable. Lewis acids like zinc bromide (ZnBr₂) have been shown to chemoselectively hydrolyze tert-butyl esters while leaving N-Boc groups intact under specific conditions. researchgate.net Conversely, certain cerium(III) chloride-based systems can selectively cleave the tert-butyl ester in the presence of an N-Boc group, reversing the typical selectivity seen with protic acids. organic-chemistry.org
Ester vs. Other Esters : The conversion of tert-butyl esters to acid chlorides using SOCl₂ is highly chemoselective. Competition experiments have confirmed that methyl, ethyl, isopropyl, and benzyl esters remain largely unreactive under conditions that quantitatively convert the tert-butyl ester. organic-chemistry.org This selectivity is attributed to the unique stability of the tert-butyl cation intermediate.
Elucidation of Reaction Pathways and Transition States
Understanding the reaction pathways and the nature of the transition states is crucial for predicting and controlling the reactivity of this compound.
Reaction Pathways : The primary mechanistic distinction in the reactions of the tert-butyl ester is between acyl-oxygen cleavage (AAC2/BAC2) and alkyl-oxygen cleavage (AAL1/BAL1). For tert-butyl esters, the AAL1 pathway is dominant under acidic conditions due to the high stability of the tertiary carbocation intermediate. oup.comucoz.comchemistrysteps.com The reaction is initiated by protonation of the carbonyl, followed by the rate-limiting unimolecular heterolysis of the C-O bond. oup.com In contrast, base-catalyzed hydrolysis proceeds via the standard BAC2 pathway, involving a tetrahedral intermediate, as the formation of a tert-butoxide anion is more favorable than the formation of a tert-butyl cation in a basic medium. chemistrysteps.comyoutube.com
Transition States : The transition state for the AAL1 solvolysis of tert-butyl derivatives is a subject of extensive study. It is generally considered to be highly dipolar, with significant partial positive charge developing on the tertiary carbon and a partial negative charge on the leaving oxygen atom. rsc.orgresearchgate.net This charge separation means the transition state is strongly stabilized by polar and, particularly, protic solvents that can solvate both the incipient carbocation and the leaving group through hydrogen bonding. rsc.org Studies on tert-butyl halides, which undergo a similar SN1 solvolysis, indicate that the transition state possesses both strong hydrogen bond acidity and basicity, allowing for stabilization by both electrophilic and nucleophilic solvents. rsc.orgresearchgate.net For the BAC2 pathway, the transition state involves the formation of the tetrahedral intermediate, where the charge is developing on the oxygen atoms of the carbonyl and the incoming nucleophile.
Role as a Core Scaffold in Bioactive Molecule Design
The compound's value in drug design is largely attributed to its central piperidine ring, a feature that is frequently observed in a multitude of pharmaceutical compounds. The strategic placement of its functional groups allows for systematic modifications to optimize biological activity and pharmacokinetic properties.
The piperidine ring is a six-membered heterocyclic amine that is a prominent structural element in many pharmaceuticals and naturally occurring alkaloids. wikipedia.org It is considered a "privileged structure" in medicinal chemistry because this framework is present in numerous bioactive compounds with a broad spectrum of therapeutic applications. mdpi.comijnrd.org The prevalence of the piperidine motif is seen across various drug classes, highlighting its importance in the pharmaceutical industry. wisdomlib.org
The versatility of the piperidine scaffold allows it to be incorporated into molecules targeting a wide range of conditions. Its presence is notable in agents developed for cancer, psychosis, thrombosis, and neurodegenerative diseases. mdpi.comnih.gov This widespread application underscores the ring's favorable characteristics, such as metabolic stability and its ability to serve as a reliable chemical frame in drug design. mdpi.com
Table 1: Therapeutic Areas with Piperidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Oncology | Anti-cancer agents mdpi.com |
| Neurology | Antipsychotics, Neuroprotective agents mdpi.comnih.gov |
| Cardiology | Anti-arrhythmic, Anti-thrombotic agents mdpi.com |
| Infectious Disease | Anti-tubercular, Anti-parasitic agents mdpi.com |
| Metabolic Disease | Anti-diabetic agents mdpi.comijnrd.org |
The biological activity of a molecule based on the this compound scaffold is heavily influenced by its substituents: the N-tert-butoxycarbonyl (Boc) group, the C4-methylamino group, and the C4-carboxylate group. These groups dictate the molecule's steric and electronic properties, which are critical for its interaction with biological targets.
The tert-butoxycarbonyl (Boc) group at the N1 position is a common protecting group in organic synthesis. In the context of a final compound, it significantly increases lipophilicity, which can influence the molecule's ability to cross cell membranes. It also provides steric bulk, which can orient the molecule within a receptor's binding pocket.
The methylamino group at the C4 position is crucial for establishing specific interactions. The secondary amine can act as both a hydrogen bond donor and acceptor, forming key connections with amino acid residues in target proteins like enzymes or receptors.
Development of Ligands and Modulators for Biological Targets
The scaffold of this compound is a valuable starting point for developing specific ligands that can modulate the activity of various proteins involved in disease processes.
The piperidine framework is a well-established component in the design of ligands for G Protein-Coupled Receptors (GPCRs). For instance, many ligands for serotoninergic and dopaminergic receptors, which are key targets for neuropsychiatric and neurodegenerative diseases, feature a piperidine moiety. mdpi.com Small structural modifications to piperidine-containing ligands can lead to significant changes in their functional activity, effectively converting an agonist into an antagonist or vice versa, often with minimal impact on binding affinity. acs.org This highlights the scaffold's utility in fine-tuning the pharmacological profile of potential drug candidates targeting GPCRs. acs.org
Derivatives of piperidine have shown significant promise as modulators of ion channel activity. duke.edu Ion channels, which control the flow of ions across cell membranes, are critical therapeutic targets for a range of diseases including pain, itch, and respiratory conditions. nih.gov Research has identified a class of piperidine carboxamides as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.gov These compounds bind to a hydrophobic site at the interface of transmembrane segments, leading to channel activation. nih.gov This demonstrates the potential of the piperidine scaffold, as found in this compound, to be elaborated into specific modulators of ion channel function.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| Serotonin (B10506) |
The Role of this compound in Modern Drug Discovery
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its distinct structure, featuring a piperidine ring with a protected secondary amine and a tert-butyl ester, allows for its strategic incorporation into a wide array of complex molecules, including kinase inhibitors, targeted protein degraders, and other biologically active agents. This article explores the specific applications of this compound in medicinal chemistry and drug discovery research, focusing on its role in the design of kinase inhibitors, its contribution to Proteolysis-Targeting Chimeras (PROTACs), and its utility as a precursor in the synthesis of various pharmaceutical compounds.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various spectroscopic properties.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like Tert-butyl 4-(methylamino)piperidine-4-carboxylate, which contains a piperidine (B6355638) ring, DFT studies would be invaluable for determining its most stable three-dimensional conformations. Such studies would typically involve a conformational search to identify various low-energy chair, boat, and twist-boat conformations of the piperidine ring, followed by geometry optimization to find the global minimum energy structure. The relative energies of these conformers would dictate their population at a given temperature.
Despite the utility of this approach, there are no specific DFT studies in the published literature that detail the conformational preferences and energetics of this compound.
Analysis of Electronic Structure and Reactivity Descriptors
DFT calculations also provide insights into the electronic structure of a molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Other reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would further visualize the electron density distribution and highlight regions of positive and negative electrostatic potential, offering clues about intermolecular interactions.
A comprehensive analysis of the electronic structure and reactivity descriptors for this compound has not been reported in the available scientific literature.
Molecular Modeling and Simulation in Drug Discovery
Molecular modeling and simulation are indispensable tools in modern drug discovery, enabling the prediction of how a ligand might interact with a biological target. Given that many piperidine derivatives exhibit biological activity, these methods would be highly relevant for assessing the potential of this compound as a therapeutic agent.
Ligand-Target Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method could be used to screen this compound against various biological targets to identify potential binding partners. Successful docking studies would provide a plausible binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. The docking score can provide an estimate of the binding affinity.
Currently, there are no published studies that report the results of ligand-target docking or binding mode predictions specifically for this compound.
Molecular Dynamics Simulations for Receptor Interaction Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Following a docking study, MD simulations can be employed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the conformational changes that may occur upon ligand binding. These simulations can provide valuable information on the thermodynamics of binding, such as the free energy of binding.
No molecular dynamics simulation studies for this compound interacting with a biological receptor are currently available in the public domain.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) analysis is a specific cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally related compounds with experimentally determined biological activities is required. Various molecular descriptors, representing the physicochemical properties of the molecules, are calculated and used to develop a predictive model.
For this compound, a QSAR study would require a series of analogues with known activities against a specific biological target. Such a study would help in identifying the key structural features that contribute to the observed activity and in designing new, more potent compounds.
A search of the scientific literature did not yield any QSAR analyses that specifically include this compound in the training or test set.
Predictive Modeling of Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These computational techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, QSAR models are frequently developed to predict activities such as insecticidal properties, anticancer effects, and interactions with specific protein targets. dntb.gov.uanih.govnih.govmdpi.com
A typical QSAR study on a series of piperidine analogs would involve the following steps:
Data Collection: A dataset of piperidine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov
Such models can then be used to predict the activity of novel, unsynthesized piperidine-containing compounds, thereby guiding the design of more potent molecules. However, no specific QSAR models have been published for this compound.
Virtual Screening and Compound Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The piperidine scaffold is a common feature in many compound libraries due to its prevalence in approved drugs and its favorable physicochemical properties. enamine.net
Pharmacophore-based screening is a common virtual screening approach where a model of the essential steric and electronic features required for binding to a specific receptor is generated. nih.govnih.gov This pharmacophore model is then used to screen large compound databases for molecules that match these features. While piperidine-containing fragments are often hits in such screens, there is no specific mention in the literature of this compound being identified through or used as a query in such a campaign.
Compound library design often involves the use of versatile scaffolds that can be readily functionalized to create a diverse range of molecules. This compound, with its reactive methylamino group and the Boc-protected piperidine nitrogen, is an ideal starting material for the synthesis of a library of derivatives. These libraries could then be screened against various biological targets. However, while its utility as an intermediate is recognized, there are no published studies detailing the design and subsequent virtual screening of a compound library based specifically on this molecule.
Analytical Methodologies for Research and Advanced Characterization
Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for probing the molecular structure of tert-butyl 4-(methylamino)piperidine-4-carboxylate and for monitoring the progress of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. For instance, a singlet is typically observed around 1.4 ppm, which is indicative of the nine equivalent protons of the tert-butyl group. The protons of the piperidine (B6355638) ring's methylene (B1212753) groups (CH₂) generally appear as a multiplet in the region of 3.0–3.5 ppm. A broad peak at approximately 2.8 ppm can be attributed to the N-methyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. A key signal is the one for the carbonyl carbon of the Boc (tert-butoxycarbonyl) protecting group, which is typically found at around 155 ppm.
| Nucleus | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| ¹H | ~1.4 | Singlet, tert-butyl group |
| ¹H | 3.0–3.5 | Multiplet, piperidine CH₂ |
| ¹H | ~2.8 | Broad peak, N-methyl group |
| ¹³C | ~155 | Boc carbonyl group |
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₁₁H₂₂N₂O₂, the expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion is approximately 229.32.
Under electron impact (EI) conditions, common in Gas Chromatography-Mass Spectrometry (GC-MS), the tert-butoxycarbonyl (t-Boc) group exhibits characteristic fragmentation. doaj.org Key fragment ions observed include the tert-butyl cation (C₄H₉⁺) and product ions resulting from the loss of isobutylene (B52900) ([M−C₄H₈]⁺), a tert-butoxy (B1229062) radical ([M−C₄H₉O•]⁺), or the entire Boc group as CO₂ and isobutylene ([M−C₅H₈O₂]⁺). doaj.org In collision-induced dissociation (CID) under ESI conditions, fragmentation often proceeds through the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂). doaj.org
| Ionization Technique | Observed Ion | m/z |
|---|---|---|
| ESI | [M+H]⁺ | ~229.32 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. An important feature is the N-H stretching vibration, which typically appears in the range of 3300–3500 cm⁻¹. The carbonyl group (C=O) of the Boc protecting group gives rise to a strong absorption peak between 1680 and 1720 cm⁻¹. Additionally, C-H stretching vibrations from the alkane portions of the molecule are observed in the 3000–2850 cm⁻¹ region. libretexts.org
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300–3500 |
| C=O Stretch (Boc) | 1680–1720 |
| C-H Stretch (Alkane) | 3000–2850 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity and performing quantitative analysis of this compound. A common approach involves reverse-phase HPLC, often utilizing a C18 column. policija.si The mobile phase composition and gradient can be optimized to achieve good separation from impurities. Due to the lack of a strong UV chromophore in the molecule, derivatization with a UV-active agent like o-phthalaldehyde (B127526) (OPA) may be necessary for sensitive detection, particularly for trace-level analysis of related amine impurities.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for assessing the purity of this compound, especially for identifying volatile impurities. The analysis of aliphatic amines by GC can be challenging due to their polarity and potential for peak tailing. However, with appropriate column selection (e.g., a dimethylpolysiloxane stationary phase) and optimized temperature programming, reliable purity assessments can be performed. policija.si
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of crystallographic data from closely related substituted piperidine derivatives allows for a detailed and scientifically grounded prediction of its solid-state structure.
To perform single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. For this compound, solvents such as ethyl acetate, hexane, or a mixture thereof would be suitable candidates for crystallization experiments.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the electron density distribution, which in turn reveals the atomic positions. Based on analogous structures, it is anticipated that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The bulky tert-butyl carboxylate and the methylamino substituents would likely occupy equatorial positions to minimize steric hindrance.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) (if monoclinic) | 90-105 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.1-1.2 |
The solid-state structure of a molecule is not only defined by its intramolecular geometry but also by the network of intermolecular interactions that dictate how the molecules pack together in the crystal lattice. For this compound, the key functional groups capable of forming significant intermolecular interactions are the secondary amine (N-H) and the carbonyl group of the ester (C=O).
It is highly probable that the crystal packing would be dominated by hydrogen bonding. Specifically, the hydrogen atom of the methylamino group can act as a hydrogen bond donor, while the carbonyl oxygen of the tert-butyl ester group can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of similar amino esters.
Future Directions and Emerging Research Avenues
Exploration of New Chemical Transformations and Synthetic Applications
The exploration of novel chemical transformations is a primary avenue for future research. While this compound is a well-established intermediate, chemists are continuously seeking to expand its synthetic utility. Future efforts will likely focus on the development of more efficient and selective methods for the functionalization of the piperidine (B6355638) ring and the manipulation of its existing functional groups.
Key Research Thrusts:
Late-Stage Functionalization: Developing reactions that allow for the modification of the piperidine core at a late stage in a synthetic sequence is a significant goal. This would enable the rapid generation of diverse analogues for biological screening without the need for de novo synthesis.
Catalytic Methods: The application of modern catalytic methods, such as C-H activation and photoredox catalysis, to this scaffold could unlock new pathways for derivatization. These methods offer the potential for highly selective and environmentally benign transformations.
Stereoselective Synthesis: For applications in chiral drug development, the synthesis of enantiomerically pure derivatives is crucial. Future research will likely focus on asymmetric syntheses of substituted piperidines starting from or incorporating this building block.
A summary of potential new chemical transformations is presented in the table below.
| Transformation Type | Potential Reagents/Catalysts | Desired Outcome |
| C-H Arylation | Palladium or Rhodium catalysts | Introduction of aryl groups at various positions on the piperidine ring. |
| Asymmetric Hydrogenation | Chiral catalysts (e.g., Rhodium-based) | Stereoselective reduction of derivatives to produce single enantiomers. |
| Photoredox Catalysis | Organic dyes, transition metal complexes | Novel bond formations under mild conditions. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug design. For a scaffold like tert-butyl 4-(methylamino)piperidine-4-carboxylate, these computational tools can accelerate the discovery of new derivatives with desired properties.
Applications of AI and ML:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicity of virtual derivatives. This allows researchers to prioritize the synthesis of the most promising compounds.
De Novo Design: Generative models can design novel molecules based on the piperidine scaffold that are optimized for binding to a specific biological target. These models can explore a vast chemical space to identify compounds with high predicted affinity and selectivity.
Synthesis Planning: Retrosynthesis prediction tools, powered by machine learning, can propose efficient synthetic routes to novel derivatives. This can save significant time and resources in the laboratory by identifying optimal reaction pathways and conditions.
The synergy between computational predictions and experimental validation will be a key driver of future research, enabling a more targeted and efficient approach to drug discovery.
Diversification into Novel Therapeutic Areas and Biological Applications
While derivatives of this piperidine scaffold have been explored for a range of applications, there is significant potential for diversification into new therapeutic areas. The structural and functional versatility of this compound makes it a valuable starting point for the development of modulators for a wide array of biological targets.
Emerging Therapeutic Targets:
Neurological Disorders: The piperidine motif is a common feature in centrally active drugs. Future research could focus on developing derivatives that target novel receptors and ion channels implicated in neurodegenerative diseases, psychiatric disorders, and pain.
Infectious Diseases: The development of new antimicrobial and antiviral agents is a global health priority. This scaffold could be used to design inhibitors of essential microbial enzymes or to disrupt viral entry and replication processes.
Oncology: The search for novel anticancer agents with improved efficacy and reduced side effects is ongoing. Derivatives could be designed to target specific kinases, protein-protein interactions, or epigenetic modifiers that are dysregulated in cancer.
The table below outlines potential therapeutic areas and the corresponding biological targets for novel derivatives.
| Therapeutic Area | Potential Biological Targets |
| Alzheimer's Disease | Beta-secretase (BACE1), Tau protein aggregation |
| Antibacterials | Bacterial cell wall synthesis enzymes, DNA gyrase |
| Cancer | Protein kinases, Histone deacetylases (HDACs) |
Development of Sustainable and Economically Viable Production Methods for Industrial Scale-up
As the demand for this and related piperidine intermediates grows, the development of sustainable and economically viable production methods becomes increasingly important. Future research in this area will focus on improving the efficiency and environmental footprint of the synthesis.
Key Areas for Improvement:
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, safer solvents, and catalytic instead of stoichiometric reagents, will be a major focus.
Process Optimization: Continuous flow chemistry and other process intensification technologies can offer significant advantages over traditional batch processing, including improved safety, higher yields, and reduced waste generation.
Cost Reduction: The development of more cost-effective synthetic routes, potentially involving fewer steps or cheaper starting materials, will be crucial for the industrial-scale production of this important building block.
By embracing these future directions, the scientific community can unlock the full potential of this compound as a key component in the development of the next generation of therapeutics and other valuable chemical entities.
Q & A
Q. What comparative studies highlight functional differences between this compound and structurally related piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
